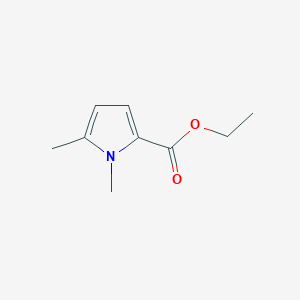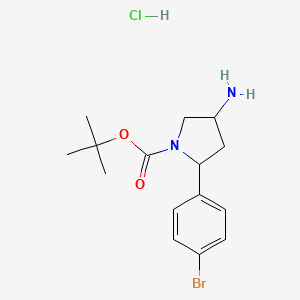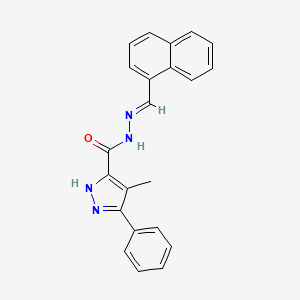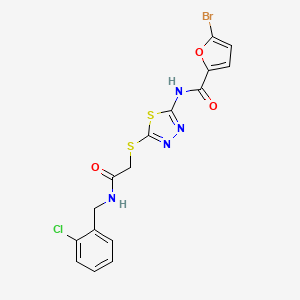
ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, also known as ethyl 2-(1,5-dimethyl-1H-pyrrol-2-yl)acetate, is an organic compound with a unique pyrrole structure. It has the molecular formula C9H13NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves the use of β-ketothioamides and ethyl cyanoacetate as substrates, with lipase serving as a catalyst . Another method involves the Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate; alkylation with ethyl chloroacetate by K2CO3 in dimethylformamide producing the related N-ethyl carboxylate pyrrole .Molecular Structure Analysis
The molecular structure of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate can be represented by the SMILES stringCCOC(=O)c1ccc[nH]1 . The InChI key is PAEYAKGINDQUCT-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate is a solid compound . Its molecular weight is 167.2050 .Aplicaciones Científicas De Investigación
Non-Linear Optical Materials
Ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate derivatives have been explored for their potential as non-linear optical (NLO) materials. For instance, the derivative ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrates significant first hyperpolarizability, indicating its suitability for NLO applications (Singh, Rawat, & Sahu, 2014).
Synthesis of Heterocyclic Compounds
These compounds are also valuable for synthesizing a range of heterocyclic compounds. For example, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate is prone to nucleophilic attack, facilitating the formation of various heterocycles like oxirane, oxazoles, and pyrazoles (Singh, Rawat, & Sahu, 2014).
Spectroscopic and Structural Studies
These compounds are extensively studied using spectroscopy for structural analysis. Ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, for example, has been characterized and analyzed through various spectroscopic methods, providing insights into its molecular structure and interactions (Singh et al., 2013).
Quantum Chemical Calculations
Quantum chemical calculations, such as density functional theory (DFT) and Atoms in Molecules (AIM) theory, have been employed to understand the properties and interactions of these compounds. These studies reveal intricate details about their molecular structure, stability, and reactivity (Singh et al., 2013).
Chemosensor Applications
Some derivatives of ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate, like ethyl 5-(isonicotinoylimino)methyl-2,4-dimethyl-pyrrole-3-carboxylate, have been synthesized and characterized as chemosensors. These compounds can act as fluorescent sensors for metal ions like Zn2+ and Cu2+ and have potential applications in monitoring intracellular metal ions (Yang et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 1,5-dimethylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-6-5-7(2)10(8)3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXGCQCHUPPQBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(N1C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,5-dimethyl-1H-pyrrole-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2405872.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2405879.png)
![N-(1-cyanocyclopentyl)-2-(4-cyclopropyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B2405880.png)

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2405883.png)




![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2405891.png)
